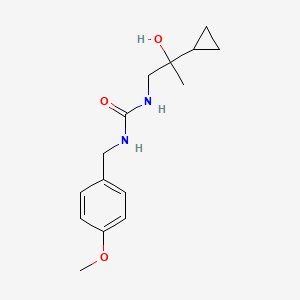
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea, also known as CP-471, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX activity leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and survival of cancer cells. 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has also been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of various cellular processes, including cell migration and proliferation.
Biochemical and Physiological Effects:
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of tumor growth. 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has also been shown to reduce the production of pro-inflammatory cytokines, which can reduce inflammation in various disease states. Additionally, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has been shown to decrease the migration and invasion of cancer cells, which can prevent metastasis.
実験室実験の利点と制限
One advantage of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea is its specificity for CAIX and HDAC6, which can reduce off-target effects. Additionally, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has been shown to have low toxicity in vitro and in vivo. However, one limitation of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea research include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in various cancer types and inflammatory diseases, and the exploration of its potential as a diagnostic tool for CAIX overexpression in cancer. Additionally, the combination of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea with other therapeutic agents may enhance its anti-tumor and anti-inflammatory effects.
合成法
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has been synthesized using various methods, including the reaction between 4-methoxybenzyl isocyanate and 2-cyclopropyl-2-hydroxypropylamine. Another method involves the reaction between 4-methoxybenzyl isocyanate and 2-cyclopropyl-2-hydroxyethylamine. The yield of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea using these methods has been reported to be around 50%.
科学的研究の応用
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has been studied for its potential therapeutic applications, including its anti-tumor and anti-inflammatory effects. In one study, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea was found to inhibit the growth of human colon cancer cells in vitro. In another study, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea was found to reduce inflammation in a mouse model of colitis. These findings suggest that 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea may have potential as a therapeutic agent for the treatment of cancer and inflammatory diseases.
特性
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(19,12-5-6-12)10-17-14(18)16-9-11-3-7-13(20-2)8-4-11/h3-4,7-8,12,19H,5-6,9-10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZKMIHGWZKRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)OC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

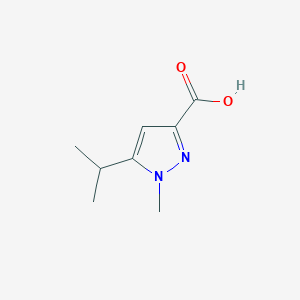
carbamoyl}propanoic acid](/img/structure/B2907954.png)
![2-cyano-N-[2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2907955.png)
![4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2907958.png)

![Tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2907962.png)
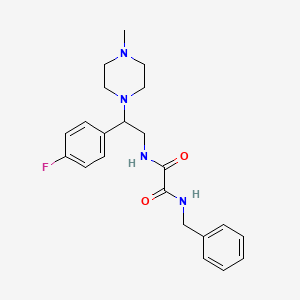
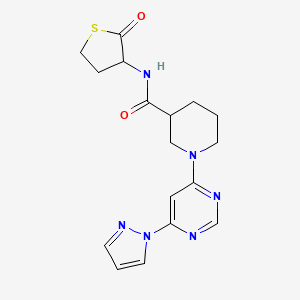
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B2907966.png)
![(E)-N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2907969.png)
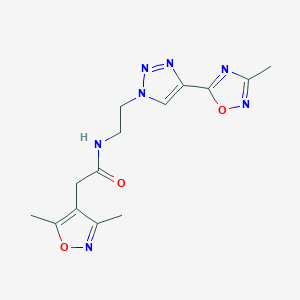
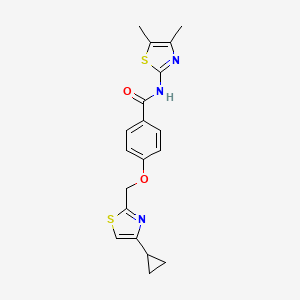
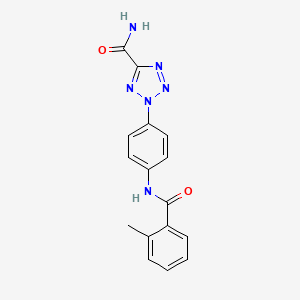
![1,3-Dibromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B2907974.png)